5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-methylheptyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3S/c1-6-7-8-9-15(2)14-23-18(21-22-19(23)24)16-10-12-17(13-11-16)20(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWANCKRNUYEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with an appropriate electrophile.
Attachment of the Methylheptyl Chain: This can be done through a nucleophilic substitution reaction where the triazole derivative is reacted with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylphenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of triazole compounds, including 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol, exhibit substantial antibacterial and antifungal activities. For instance, research has demonstrated that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Mechanisms of Action
The antimicrobial efficacy is often attributed to the ability of triazoles to interfere with the synthesis of essential biomolecules in pathogens. Molecular docking studies have highlighted the strong binding affinity of these compounds to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activities of triazole thiol derivatives against multiple microorganisms. The results showed that certain derivatives exhibited inhibition zones significantly larger than standard antibiotics, indicating their potential as effective antimicrobial agents .
Agricultural Applications
Fungicides
Triazoles are widely recognized in agriculture for their fungicidal properties. The compound can be utilized as a fungicide to control various plant pathogens, contributing to increased crop yields and quality. The mode of action typically involves inhibiting sterol biosynthesis in fungi, which is crucial for their growth and reproduction.
Research Findings
Research on triazole derivatives has indicated their effectiveness against common agricultural pathogens. The incorporation of this compound into fungicidal formulations could enhance the spectrum of activity against resistant fungal strains .
Materials Science
Luminescent Properties
Recent studies have explored the luminescent properties of triazole derivatives, including this compound. These properties make them suitable for applications in optoelectronic devices and sensors. The unique structural characteristics of triazoles allow for tunable luminescence based on their chemical environment .
Potential Applications
The potential applications in materials science include:
- Organic Light Emitting Diodes (OLEDs) : Utilizing the luminescent properties for light-emitting applications.
- Sensors : Developing chemical sensors that can detect specific analytes based on luminescent changes.
Summary Table: Applications of this compound
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial activity against bacteria and fungi; potential as a novel antibiotic candidate |
| Agricultural Use | Fungicidal properties; effective against plant pathogens |
| Materials Science | Luminescent properties for use in OLEDs and sensors |
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the tert-butylphenyl and methylheptyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
5-Phenyl-1,2,4-triazole-3-thiol: A simpler analog with similar reactivity but lacking the tert-butyl and methylheptyl groups.
4-(2-Methylheptyl)-1,2,4-triazole-3-thiol: Another analog with a different substitution pattern, affecting its chemical and biological properties.
Uniqueness
The uniqueness of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, while the methylheptyl chain provides additional hydrophobic interactions, making it a versatile compound for various applications.
Biological Activity
5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound exhibits unique structural properties that contribute to its biological efficacy, making it a subject of interest in pharmaceutical research.
- Molecular Formula : CHNS
- Molecular Weight : 345.55 g/mol
- CAS Number : 748776-70-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to enzymes and receptors. The tert-butylphenyl and methylheptyl groups increase lipophilicity, promoting better membrane permeability and interaction with lipid-based environments.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound showed activity against a range of pathogens including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 μg/mL to 125 μg/mL, demonstrating substantial antimicrobial efficacy .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. In particular, the compound has been tested against various cancer cell lines such as:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
Results from cytotoxicity assays (e.g., MTT assay) indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Notably, some compounds demonstrated IC50 values in the low micromolar range against melanoma cells, suggesting promising therapeutic applications .
Structure-Biological Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for enzyme interaction |
| Tert-butyl Group | Enhances lipophilicity and stability |
| Methylheptyl Chain | Increases hydrophobic interactions |
These features contribute to the compound's enhanced stability and bioactivity compared to simpler triazole derivatives .
Study on Antimicrobial Activity
A comprehensive study synthesized several S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activities. The findings indicated that modifications at the sulfur atom did not significantly alter the antimicrobial efficacy across various strains. The most effective compounds were those that retained the core triazole structure while incorporating hydrophobic substituents .
Study on Anticancer Properties
Another research initiative focused on synthesizing hybrid compounds containing the triazole moiety along with various aromatic and heterocyclic fragments. These hybrids were assessed for their antiproliferative properties against multiple cancer cell lines. The study concluded that specific substitutions could lead to enhanced selectivity and potency against cancer cells .
Q & A
Q. What are the standard synthetic routes for 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via a multi-step approach:
- Step 1 : Formation of a thiosemicarbazide intermediate by reacting 4-tert-butylphenyl hydrazine with carbon disulfide.
- Step 2 : Cyclization under basic conditions (e.g., NaOH/EtOH) to yield the 1,2,4-triazole-3-thiol core.
- Step 3 : Alkylation at the 4-position using 2-methylheptyl halides (e.g., bromide or iodide) in polar aprotic solvents like DMF . Alternative routes include Mannich reactions for introducing aminoalkyl substituents, though alkylation is preferred for sterically hindered groups like 2-methylheptyl .
Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Alkylation solvent | DMF or DMSO | 60-75% |
| Reaction temperature | 80-100°C | |
| Base | K₂CO₃ or NaH |
Q. How should researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : Confirm substituent integration and regiochemistry. The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm (¹H) and 30–35 ppm (¹³C). The thiol proton (if unalkylated) resonates at δ 3.5–4.5 ppm but may be absent due to tautomerization .
- LC-MS : Verify molecular ion ([M+H]⁺) matching the molecular formula (C₂₁H₃₂N₃S) and assess purity (>95% recommended for biological assays) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.4% tolerance) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiol group. For short-term use (1–2 weeks), -4°C is acceptable. Avoid exposure to light and moisture .
Advanced Research Questions
Q. How can alkylation steps be optimized to improve yield and regioselectivity?
- Solvent Selection : DMF enhances nucleophilicity of the triazole nitrogen, favoring 4-position alkylation over competing thiol alkylation .
- Base Choice : Use NaH for deprotonation in anhydrous conditions to minimize side reactions.
- Steric Effects : Bulky substituents (e.g., 2-methylheptyl) require longer reaction times (24–48 hrs) and elevated temperatures (100°C) . Common Pitfalls :
- Thiol oxidation to disulfides: Mitigate by degassing solvents and using reducing agents (e.g., TCEP) .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the triazole ring and hydrophobic interactions with the tert-butyl group .
- ADME/Tox Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (low, due to high logP ~5.2) .
- PASS Online : Predicts antimicrobial and anti-inflammatory activity with Pa (probability of activity) > 0.7, but experimental validation is critical .
Q. How can researchers resolve contradictions between predicted and observed pharmacological activities?
- Case Study : If PASS predicts anti-inflammatory activity (Pa = 0.85) but in vitro assays show no effect:
- Hypothesis : Poor solubility (logP > 5) limits cellular uptake.
- Solution : Synthesize water-soluble derivatives (e.g., Mannich bases) or use nanoformulation .
Q. What strategies modify the triazole core to enhance physicochemical or biological properties?
- Mannich Reactions : Introduce aminoalkyl groups (e.g., -CH₂N(CH₃)₂) to improve solubility. Yields range from 50–70% in ethanol/water mixtures .
- S-Alkylation : Replace the thiol hydrogen with fluorinated groups (e.g., -CF₃) to enhance metabolic stability. Requires AgNO₃ catalysis in acetonitrile .
- Hybrid Derivatives : Attach pharmacophores like diphenylsulfone for dual COX-2/5-LOX inhibition .
Q. How to design derivatives based on structure-activity relationships (SAR)?
- Substituent Effects :
| Position | Modification | Impact on Activity |
|---|---|---|
| 4 | Bulky alkyl (e.g., 2-methylheptyl) | ↑ Lipophilicity, ↓ solubility |
| 5 | Electron-withdrawing (e.g., -Cl) | ↑ Antimicrobial activity |
| 3 | Thiol → methylthio (-SCH₃) | ↑ Metabolic stability |
- Rational Design : Use QSAR models to prioritize substituents with optimal steric/electronic profiles .
Q. What methodologies assess pharmacokinetic properties using in silico models?
- Absorption : Predict Caco-2 permeability via Molinspiration. High permeability likely if topological polar surface area (TPSA) < 90 Ų.
- Metabolism : CYP450 inhibition can be modeled with admetSAR. This compound shows moderate CYP3A4 inhibition risk (Probability = 0.65) .
- Excretion : Renal clearance is low (logD ~4.8), suggesting hepatic metabolism dominates .
Q. How to analyze regioselectivity in substitution reactions of the triazole ring?
- Regiochemical Control : Alkylation favors the 4-position due to lower steric hindrance compared to the 1-position. Confirm via NOESY NMR (proximity of 4-alkyl protons to tert-butyl group) .
- Competing Pathways : Thiol vs. nitrogen alkylation can be minimized by pre-deprotonating the triazole with strong bases (e.g., NaH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
